molecular formula C16H22Cl2N2 B1329968 3,3',5,5'-Tetramethylbenzidine dihydrochloride CAS No. 64285-73-0

3,3',5,5'-Tetramethylbenzidine dihydrochloride

Cat. No. B1329968
CAS RN: 64285-73-0
M. Wt: 313.3 g/mol
InChI Key: NYNRGZULARUZCC-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethylbenzidine dihydrochloride, often referred to as TMB dihydrochloride, is a sensitive chromogen substrate for peroxidase . It is a non-carcinogenic compound and can be used as a safe substitute for benzidine . TMB dihydrochloride is useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .


Synthesis Analysis

The synthesis of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride involves the oxidation of 3,3’,5,5’-tetramethylbenzidine (TMB) to 3,3’,5,5’-tetramethylbenzidine diimine . The resulting one-electron oxidation product is a diimine-diamine complex .


Molecular Structure Analysis

The molecular formula of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride is C16H22Cl2N2 . The SMILES string representation is Cl.Cl.CC1=CC(=CC©=C1N)C1=CC©=C(N)C©=C1 .


Chemical Reactions Analysis

In solution, 3,3’,5,5’-Tetramethylbenzidine dihydrochloride can undergo oxidation to form a diimine-diamine complex, which causes the solution to take on a blue color . This color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm .


Physical And Chemical Properties Analysis

3,3’,5,5’-Tetramethylbenzidine dihydrochloride is a white powder with an assay of ≥97.5% . It is soluble in DMSO at approximately 1.7 mg/ml, and 1:300 DMSO:PBS (pH 7.2) at 0.03 mg/ml . It should be stored away from oxidizing agents, heat, light, acids, and water/moisture at a temperature of 2-8°C .

Scientific Research Applications

  • ELISA Assays

    • Field : Biochemistry and Immunology .
    • Application : 3,3’,5,5’-Tetramethylbenzidine dihydrochloride is a chromogenic substrate used in ELISA (Enzyme-Linked Immunosorbent Assay) procedures .
    • Method : The substrate produces a soluble end product that is pale blue in color and can be read spectrophotometrically at 370 or 620-650 nm . The TMB reaction may be stopped with 2 M H2SO4 (resulting in a yellow color), and read at 450 nm .
    • Results : The amount of converted TMB may be indexed by the amount of 450 nm light it absorbs .
  • Quantifying Hemoglobin

    • Field : Hematology .
    • Application : 3,3’,5,5’-Tetramethylbenzidine dihydrochloride is useful in quantifying hemoglobin .
  • Staining Myeloperoxidase-containing Granules in Granulocytes

    • Field : Cytology .
    • Application : 3,3’,5,5’-Tetramethylbenzidine dihydrochloride is used in staining myeloperoxidase-containing granules in granulocytes .

Safety And Hazards

3,3’,5,5’-Tetramethylbenzidine dihydrochloride should be kept out of direct sunlight as it is photosensitive . It is not known if TMB is carcinogenic and the evidence is contradictory: TMB is not mutagenic by the Ames test, and did not induce formation of tumors in a single-arm study of 24 rats . It is used as a replacement for carcinogenic compounds such as benzidine .

Future Directions

3,3’,5,5’-Tetramethylbenzidine dihydrochloride is a valuable tool in various biochemical assays, including ELISA tests . Its non-carcinogenic nature makes it a safer alternative to other substrates. Future research may focus on expanding its applications in biochemical analysis and developing more efficient synthesis methods.

properties

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNRGZULARUZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070067
Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetramethylbenzidine dihydrochloride

CAS RN

64285-73-0, 207738-08-7
Record name (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,250
Citations
HH Liem, F Cardenas, M Tavassoli… - Analytical …, 1979 - Elsevier
The quantitative determination of hemoglobin employing 3,3′,5,5′-tetramethylbenzidine dihydrochloride (TMB-d) is described. This agent can also be used for staining …
Number of citations: 101 www.sciencedirect.com
RH Yang, KM Wang, D Xiao, K Luo, XH Yang - Analyst, 2000 - pubs.rsc.org
A novel renewable liquid drop sensor is proposed for the execution of a sensitive, simple and rapid assay. The dynamically growing and falling drops are formed at the bottom tip of a …
Number of citations: 30 pubs.rsc.org
GG Jang, DK Roper - Analytical chemistry, 2011 - ACS Publications
Aqueous, acid solutions containing balanced amounts of a strong reductant (formaldehyde, HCHO) and a strong oxididant (N-bromosuccinimide, NBS) allow the first sensitive …
Number of citations: 52 pubs.acs.org
X Wei, G Jang, DK Roper - Journal of Analytical Chemistry, 2015 - Springer
A rapid, straightforward spectrophotometric method based on the redox reaction of tin(II) with a mixture of N-bromosuccinimide (NBS) and 3,3′,5,5′-tetramethylbenzidine …
Number of citations: 4 link.springer.com
MY Blazheyevskіy, OV Koval'ska, VV Diadchenko - 2021 - dspace.nuph.edu.ua
Aim. To develop a new method, which has a good reproducibility of the experimental results, is fast, cheap and provides safe working conditions during the analysis, in order to …
Number of citations: 3 dspace.nuph.edu.ua
ES Bos, AA Van der Doelen, N Rooy… - … of Immunoassay and …, 1981 - Taylor & Francis
The use of 3,3′,5,5′-tetramethylbenzidine as non-mutagenic chromogen for the end point determination in enzyme-immunoassay (EIA) is described. In sandwich EIAs for HCG and …
Number of citations: 493 www.tandfonline.com
X Weia, G Jangb, DK Ropera - JOURNAL OF ANALYTICAL …, 2015 - researchgate.net
A rapid, straightforward spectrophotometric method based on the redox reaction of tin (II) with a mixture of N bromosuccinimide (NBS) and 3, 3', 5, 5'tetramethylbenzidine …
Number of citations: 0 www.researchgate.net
A Tsuji, N Teshima, M Kurihara, S Nakano… - Talanta, 2000 - Elsevier
A flow injection-photometric method has been developed for the determination of iron(II+III). The method is based on the catalytic effect of iron(III) on the hydrogen peroxide oxidation of 3…
Number of citations: 26 www.sciencedirect.com
DM Liu, C Dong, RT Ma - Colloids and Surfaces B: Biointerfaces, 2021 - Elsevier
A facile and novel colorimetric method for screening of α-glucosidase inhibitors (AGIs) from flavonoids using 3,3’,5,5’-tetramethylbenzidine (TMB) as a chromogenic probe is proposed. …
Number of citations: 21 www.sciencedirect.com
Y Zhao, Q Fu, X Cui, H Chi, Y Lu, X Liu, M Yu… - Analytical …, 2021 - pubs.rsc.org
In this study, gold–platinum nanoparticles (Au@PtNPs) with peroxidase-like activity were synthesized. In the absence of thiourea (TU), the Au@PtNPs can catalyze the decomposition of …
Number of citations: 8 pubs.rsc.org

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